molecular formula C9H18O2 B154338 Isononanoic acid CAS No. 693-19-6

Isononanoic acid

Cat. No. B154338
CAS RN: 693-19-6
M. Wt: 158.24 g/mol
InChI Key: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Isononanoic acid can be produced from 2-ethylhexanol. The process involves the dehydration of 2-ethylhexanol to octene in the presence of a catalyst. The octene is then reacted with carbon monoxide and hydrogen in the presence of a transition metal compound to produce isononanal. Finally, the isononanal is oxidized to isononanoic acid .


Chemical Reactions Analysis

Nonanoic acid and its conjugate base have been studied at the air/water interface through a combined experimental and theoretical approach . The surface adsorption of nonanoic acid and its conjugate base was quantitatively investigated at various pH values, surfactant concentrations, and the presence of salts .

Scientific Research Applications

Coatings

  • Application : Isononanoic acid is used as a monomer in the synthesis of alkyd resins for stoving enamels and two-component paints (primers and topcoats) .
  • Method : The acid is incorporated into the resin structure during the polymerization process, which involves heating the acid with polyols and other components under controlled conditions .
  • Results : The use of isononanoic acid in this application results in coatings with better yellowing performance compared to those made with fatty acids .

Lubricants

  • Application : Isononanoic acid is used in the production of polyolester synthetic lubricants .
  • Method : The acid is reacted with alcohols to produce esters, which are then used as base oils in the formulation of synthetic lubricants .
  • Results : The resulting lubricants have superior thermal and oxidative stability compared to mineral oil-based lubricants .

Paint Driers

  • Application : Isononanoic acid is used to produce metal salts in paint dryers .
  • Method : The acid is reacted with metal compounds to produce metal carboxylates, which are used as driers in oil-based paints .
  • Results : The use of isononanoic acid in this application results in paints that dry faster and have improved film properties .

Flavors and Fragrances

  • Application : Isononanoic acid is used in the production of flavors and fragrances .
  • Method : The acid is used as a starting material in the synthesis of various aroma compounds .
  • Results : The resulting flavors and fragrances have unique sensory properties that enhance the appeal of food and cosmetic products .

Pharmaceuticals and Pesticides

  • Application : Isononanoic acid is used as an intermediate in the synthesis of pharmaceuticals and pesticides .
  • Method : The acid is used in various chemical reactions to produce active pharmaceutical ingredients and agrochemicals .
  • Results : The use of isononanoic acid in this application results in effective pharmaceutical and agrochemical products .

Biofuel Production

  • Application : Isononanoic acid has been investigated for its role in biofuel production.
  • Method : The acid is used in studies of microbial responses to biofuel-related stress.
  • Results : The research could potentially lead to the development of more efficient biofuel production processes.

Refrigeration Industry

  • Application : Isononanoic acid is a key ingredient in next-generation synthetic polyol ester-based lubricants for the refrigeration industry .
  • Method : The acid is used as a building block in the synthesis of these lubricants .
  • Results : The use of isononanoic acid in this application supports customer growth with components for synthetic lubricants, especially for the refrigeration industry .

Aviation Industry

  • Application : Isononanoic acid is used in the production of synthetic lubricants for the aviation industry .
  • Method : The acid is reacted with alcohols to produce esters, which are then used as base oils in the formulation of synthetic lubricants .
  • Results : The resulting lubricants have superior thermal and oxidative stability compared to mineral oil-based lubricants .

Industrial Fluids and Coolants

  • Application : Isononanoic acid is also used as a corrosion inhibitor in industrial fluids and coolants .
  • Method : The acid is incorporated into the fluid or coolant during its formulation .
  • Results : The use of isononanoic acid in this application results in fluids and coolants with improved corrosion resistance .

Animal Feed Industry

  • Application : Carboxylic acids from OQ Chemicals, including isononanoic acid, are used as building blocks for the animal feed industry .
  • Method : The acid is used in the formulation of animal feed additives .
  • Results : The use of isononanoic acid in this application contributes to the nutritional value of animal feed .

Plasticizers

  • Application : Isononanoic acid is used in the production of plasticizers .
  • Method : The acid is reacted with alcohols to produce esters, which are then used as plasticizers .
  • Results : The resulting plasticizers improve the flexibility and durability of plastic products .

PVC Stabilizers

  • Application : Isononanoic acid is used in the production of PVC stabilizers .
  • Method : The acid is reacted with metal compounds to produce metal carboxylates, which are used as stabilizers in PVC .
  • Results : The use of isononanoic acid in this application results in PVC products with improved heat stability .

Synthetic Refrigeration Lubricants

  • Application : Isononanoic acid is a key ingredient in next-generation synthetic polyol ester-based lubricants for the refrigeration industry .
  • Method : The acid is used as a building block in the synthesis of these lubricants .
  • Results : The use of isononanoic acid in this application supports customer growth with components for synthetic lubricants, especially for the refrigeration industry .

Synthetic Aviation Lubricants

  • Application : Isononanoic acid is used in the production of synthetic lubricants for the aviation industry .
  • Method : The acid is reacted with alcohols to produce esters, which are then used as base oils in the formulation of synthetic lubricants .
  • Results : The resulting lubricants have superior thermal and oxidative stability compared to mineral oil-based lubricants .

Corrosion Inhibitor

  • Application : Isononanoic acid is also used as a corrosion inhibitor in industrial fluids and coolants .
  • Method : The acid is incorporated into the fluid or coolant during its formulation .
  • Results : The use of isononanoic acid in this application results in fluids and coolants with improved corrosion resistance .

Animal Feed Industry

  • Application : Carboxylic acids from OQ Chemicals, including isononanoic acid, are used as building blocks for the animal feed industry .
  • Method : The acid is used in the formulation of animal feed additives .
  • Results : The use of isononanoic acid in this application contributes to the nutritional value of animal feed .

Plasticizers

  • Application : Isononanoic acid is used in the production of plasticizers .
  • Method : The acid is reacted with alcohols to produce esters, which are then used as plasticizers .
  • Results : The resulting plasticizers improve the flexibility and durability of plastic products .

PVC Stabilizers

  • Application : Isononanoic acid is used in the production of PVC stabilizers .
  • Method : The acid is reacted with metal compounds to produce metal carboxylates, which are used as stabilizers in PVC .
  • Results : The use of isononanoic acid in this application results in PVC products with improved heat stability .

Safety And Hazards

Isononanoic acid should be handled with care. Avoid contact with skin and eyes, avoid breathing vapors or mists, ensure adequate ventilation, especially in confined areas, and keep away from heat and sources of ignition .

Future Directions

The global isononanoic acid market size was valued over USD 239.3 Mn in 2020 and is estimated to expand at a CAGR of 5.1% from 2021 to 2031 . It is gaining prominence as a surfactant-cleansing agent and surfactant-emulsifying agent in cosmetics . Furthermore, there are several future directions for research on Isononanoic acid, including the investigation of its potential therapeutic applications in various diseases, the development of novel synthetic methods for Isononanoic acid production, and the exploration of its interactions with other compounds and signaling pathways.

properties

IUPAC Name

7-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOYHFBNQHPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883129
Record name 7-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isononanoic acid

CAS RN

693-19-6, 26896-18-4
Record name 7-Methyloctanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-METHYLOCTANOIC ACID
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Synthesis routes and methods I

Procedure details

Diisobutene, either prepared by the oligomerization of pure isobutene obtained by redissociation or obtained in the course of workup of a butadiene-free raffinate I, is then converted to a C9 derivative lengthened by one carbon atom. Industrial operation involves the hydroformylation or oxo process in which diisobutene is converted to the corresponding aldehyde with carbon monoxide and hydrogen in the presence of rhodium or cobalt catalysts. Since diisobutene predominantly comprises the octenes 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, the hydroformylation reaction gives the C9 aldehyde 3,5,5-trimethylhexanal as the main constituent. Further C9 isomers present in small amounts are 3,4,4- and 3,4,5-trimethylhexanal, and also 2,5,5-trimethylhexanal, 4,5,5-trimethylhexanal and 6,6-dimethylheptanal. Oxidation of this aldehyde mixture gives an industrially available isononanoic acid typically having a content of 3,5,5-trimethylhexanoic acid of about 90% (Ullmanns Encyklopädie der technischen Chemie, 4th Edition, 1975, Verlag Chemie, Volume 9, pages 143-145; EP 1 854 778 A1).
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Synthesis routes and methods II

Procedure details

0.2% Product of addition of 9 mols of ethylene oxide+10 mols of propylene oxide to nonylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
E Džunuzović, S Tasić, B Božić, K Jeremić… - Reactive and Functional …, 2006 - Elsevier
… modified with a branched saturated fatty acid, isononanoic acid (3,5,5-trimethylhexanoic acid… In this study, isononanoic acid was used to decrease the viscosity of the HBPs, although it is …
Number of citations: 56 www.sciencedirect.com
PB Juhl, K Doderer, F Hollmann, O Thum… - Journal of biotechnology, 2010 - Elsevier
… hydrolysis of two branched fatty acid esters, isononanoic acid ethyl ester and 2-ethyl hexanoic … It showed a 5-fold increase in hydrolysis of isononanoic acid ethyl ester, but not toward …
Number of citations: 70 www.sciencedirect.com
ES Džunuzović, SV Tasić, BR Božić… - Progress in Organic …, 2012 - Elsevier
… The modification of 60% of hyperbranched aliphatic polyester OH end groups was carried out with isononanoic acid or with soybean fatty acids. Two hyperbranched urethane acrylates, …
Number of citations: 55 www.sciencedirect.com
S Tasic, B Bozic, B Dunjic - Progress in Organic Coatings, 2004 - Elsevier
… ) by esterification with isononanoic acid. End-group modification procedure was as follows: 50 g (0.487 mol) of HBPG2 and 19.24 g (0.122 mol) of isononanoic acid were charged in a …
Number of citations: 163 www.sciencedirect.com
B Herzog, A Schäfer, K Quass, J Giesinger - European Journal of …, 2020 - Elsevier
… Cetearyl Isononanoate (CIN, in a ratio of Cetyl- to Stearyl-residues of 30:70)* Isononanoic acid hexadecyl ester and Isononanoic acid octadecyl ester Image, table 1 Cetiol® SN (BASF) …
Number of citations: 4 www.sciencedirect.com
Y Zhang, X Chen, J Chen, A Wang… - Chinese Journal of Organic …, 2009 - sioc-journal.cn
… Abstract A series of new N-isononanoyl-N'-arylthiourea compounds were synthesized simply rapidly and high efficiently by serial reactions of triphosgene, isononanoic acid, potassium …
Number of citations: 1 sioc-journal.cn
C Edser - Group, 2006
Number of citations: 2
CS SPARKS - Record of the Annual Convention, 1978
Number of citations: 0
AG Farbwerke Hoechst - Technical Bulletin, Frankfurt, 1964
Number of citations: 2
J Chen, H Fu, T Jin - FINE …, 2001 - EDITORIAL OFFICE OF FINE …
Number of citations: 1

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